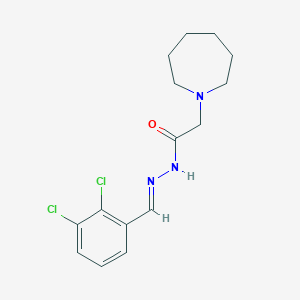

![molecular formula C13H12N6 B5606740 2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)

2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives, including compounds with structures similar to 2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, involves complex reactions that often yield polarized dipolar chromophores with a CN group and a cyclic tertiary amino group at opposite termini. These molecules exhibit intense emission and solvatofluorochromism, suitable for bioimaging applications (Łukasz G. Łukasiewicz et al., 2016). The synthesis also involves iron-catalyzed oxidative coupling from unactivated methyl arene, leading to various pyrrolo[1,2-α]quinoxalines (Jiwon Ahn et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-b]quinoxaline derivatives is characterized by π-π interactions and solvatofluorochromism, influenced by the spatial arrangement of the CN group and the electron-donor moiety. X-ray structural analysis reveals dimers and π-stacks in these compounds, contributing to their unique photophysical properties (Piotr Goszczycki et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as nucleophilic cyclization and dimerization, to produce novel pyrroloquinoxaline derivatives. The reactions demonstrate the versatility and reactivity of the pyrrolo[2,3-b]quinoxaline skeleton in forming complex heterocyclic structures (A. S. Tyaglivy et al., 2013).

Physical Properties Analysis

The physical properties of pyrrolo[2,3-b]quinoxaline derivatives, such as solubility and emission intensity, are significantly influenced by the molecular structure. The presence of solvatofluorochromism indicates their potential for high-resolution bioimaging, highlighting distinct tissue morphology in biological samples (Łukasz G. Łukasiewicz et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to undergo various reactions leading to novel structures, are key features of these compounds. Their behavior in reactions, such as the formation of enamines and subsequent cyclization to yield pyridoquinoxalines, showcases their potential in synthesizing complex molecular structures (A. S. Tyaglivy et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds such as 2-amino-3-cyano-4h-chromenes and pyrrolo[2,3-b]quinoxaline have been reported to exhibit interesting potential pharmacological properties.

Mode of Action

It has been suggested that pyrrolo[2,3-b]quinoxaline with a 2-(2-aminoethyl)pyridine chain acts as a selective dual emissive intramolecular charge transfer (ict) receptor for zinc ion in acetonitrile . This interaction results in aggregation-induced emission enhancement (AIEE) in the solid state due to the formation of inter- or intra-molecular hydrogen bonds and aromatic donor–acceptor interaction with H- or J-aggregation .

Biochemical Pathways

It is known that similar compounds can interact with various targets, receptors, or microorganisms , suggesting that they may influence a range of biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit cytotoxicity and antimicrobial activities , suggesting that this compound may have similar effects.

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1-(2-aminoethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c14-5-6-19-12(16)8(7-15)11-13(19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-6,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJCTJYLTIDSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCN)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)

![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)

![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)

![ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B5606725.png)

![methyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5606747.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)

![N-{(3S*,4R*)-1-[(5-acetyl-3-thienyl)acetyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5606771.png)

![3-chloro-1-(4-chlorophenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5606773.png)